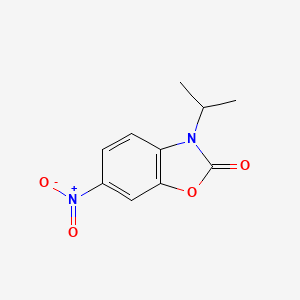

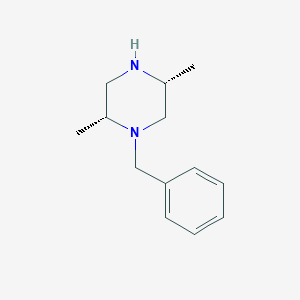

![molecular formula C6H7N5 B3125388 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine CAS No. 3243-26-3](/img/structure/B3125388.png)

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine

Übersicht

Beschreibung

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine is a heterocyclic organic compound that has recently gained attention due to its unique structural and biological properties. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound has shown potential as a modulator of biological pathways, particularly in the immune system.

Medicine: It is being investigated for its potential therapeutic applications, including as an anti-cancer agent and as a modulator of GABA A receptors.

Industry: Its unique properties make it useful in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

Target of Action

The primary targets of 4-Hydrazinyl-3H-Imidazo[4,5-c]pyridine are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

This compound interacts with its targets, IKK-ε and TBK1, by binding to their active sites. This binding results in the phosphorylation of NF-kappaB, which is a key regulator of immune response, cellular growth, and apoptosis .

Biochemical Pathways

The compound influences the NF-kappaB signaling pathway. Upon activation by IKK-ε and TBK1, NF-kappaB translocates to the nucleus and regulates the expression of genes involved in immune response, inflammation, and cell survival .

Pharmacokinetics

The compound’s molecular weight of 14915 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The activation of NF-kappaB by this compound leads to the transcription of genes that regulate immune response, inflammation, and cell survival. This can result in enhanced immune response, reduced inflammation, and increased cell survival .

Zukünftige Richtungen

Imidazopyridines have shown potential therapeutic significance, prompting further biological investigations . They can potentially be applied in various types of cancer and Ebola virus disease . The collective results of biochemical and biophysical properties foreground their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Vorbereitungsmethoden

The synthesis of 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine typically involves the reaction of pyridine-3,4-diamine with hydrazine hydrate under specific conditions . One common method includes using N,N-dimethylformamide (DMF) as a solvent and hexamethyldisilazane (HMDS) as a reagent . This reaction is operationally simple and complies with green chemistry principles, as it does not use toxic solvents, transition metals, or strong acids .

Analyse Chemischer Reaktionen

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.

Vergleich Mit ähnlichen Verbindungen

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Imidazo[4,5-b]pyridines: These compounds share a similar core structure but differ in their biological activities and applications.

Imidazo[1,5-a]pyridines: These compounds have a different arrangement of the imidazole and pyridine rings, leading to distinct properties and uses.

Imidazo[1,2-a]pyridines: These compounds are known for their use in pharmaceuticals, particularly as sedatives and anxiolytics.

Eigenschaften

IUPAC Name |

1H-imidazo[4,5-c]pyridin-4-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c7-11-6-5-4(1-2-8-6)9-3-10-5/h1-3H,7H2,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORSRIDKDQATBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B3125353.png)

![5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3125373.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B3125381.png)

![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)

![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)